molecular formula C14H17N3O4 B11085750 (1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate

(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate

Cat. No.: B11085750
M. Wt: 291.30 g/mol
InChI Key: KMOUADCWLYFJQG-UHFFFAOYSA-N
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Description

“(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate” is a fascinating compound with a complex structure. Let’s break it down:

  • The core structure consists of an oxadiazole ring (1,3,4-oxadiazole) fused with an ethanimidate group .
  • The 1Z designation indicates the geometry of the double bond in the ethanimidate moiety.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:

    Starting Materials: Begin with suitable precursors, such as 3,4-dimethoxyphenyl ethylamine.

    Oxadiazole Formation: Introduce the oxadiazole ring by cyclization reactions. Common methods include condensation of hydrazides with carboxylic acids or their derivatives.

    Ethanimidate Formation: Introduce the ethanimidate group (R-N=C=N-R’) using appropriate reagents.

    Purification: Isolate and purify the compound.

Industrial Production: Unfortunately, information on industrial-scale production methods is scarce due to the compound’s specialized nature.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the oxadiazole ring.

    Reduction: Reduction of the nitro group (if present) could yield an amino derivative.

    Substitution: Substitution reactions may occur at various positions.

    Common Reagents: Nitric acid, reducing agents, and nucleophiles.

Major Products: The major products depend on reaction conditions and substituents. Potential products include derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry:

Biology and Medicine:
  • Investigate potential biological activities (e.g., antimicrobial, antitumor).
  • Assess toxicity and pharmacokinetics.
Industry:
  • Evaluate its use in specialty chemicals or pharmaceuticals.

Mechanism of Action

The precise mechanism remains elusive, but it likely interacts with cellular targets or pathways. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can explore related oxadiazoles and ethanimidates. Highlight its unique features and consider its potential advantages over other compounds.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate

InChI

InChI=1S/C14H17N3O4/c1-10(18)15-14-9-17(16-21-14)7-6-11-4-5-12(19-2)13(8-11)20-3/h4-5,8-9H,6-7H2,1-3H3

InChI Key

KMOUADCWLYFJQG-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N/C1=C[N+](=NO1)CCC2=CC(=C(C=C2)OC)OC)/[O-]

Canonical SMILES

CC(=NC1=C[N+](=NO1)CCC2=CC(=C(C=C2)OC)OC)[O-]

Origin of Product

United States

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